Product packaging for Hexa(1H-pyrrol-1-yl)benzene(Cat. No.:CAS No. 183592-03-2)

Hexa(1H-pyrrol-1-yl)benzene

Cat. No.: B3048852
CAS No.: 183592-03-2
M. Wt: 468.6 g/mol
InChI Key: LLQRRQZTMPJPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Landscape of Hexasubstituted Benzene (B151609) Derivatives

Hexasubstituted benzene derivatives are a class of organic compounds where all six hydrogen atoms on the benzene ring have been replaced by other functional groups. nih.gov These molecules are recognized for their structural rigidity, high symmetry, and rich topological possibilities, which make them valuable platforms in molecular design and the development of advanced materials. jk-sci.com Their synthesis often presents a considerable challenge, as controlling the regioselective substitution of all six positions on the benzene skeleton is difficult. nih.govinnovations-report.comnagoya-u.ac.jp Consequently, synthetic routes frequently rely on cycloaddition reactions rather than sequential substitution. nih.gov

Despite the synthetic hurdles, the unique and stable scaffold of hexasubstituted benzenes has led to their application in diverse areas of materials science. nih.govjk-sci.com They serve as core structures for liquid crystals, redox materials, and components in organic electronics. nih.govacs.org Their well-defined, three-dimensional structures are also exploited in supramolecular chemistry for creating complex host-guest systems and molecular receptors. nih.govresearchgate.net The ability to pre-modify or post-derivatize these compounds allows for the creation of a wide array of functional molecular systems. jk-sci.com

Significance of Pyrrole (B145914) Architectures in Advanced Organic and Materials Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in chemistry. numberanalytics.com First isolated from coal tar in 1834, its structure is integral to a vast number of biologically crucial molecules, including heme, chlorophyll, and various alkaloids. numberanalytics.comnih.gov In modern chemistry, the significance of the pyrrole ring stems from its versatile reactivity and electronic properties. numberanalytics.comnumberanalytics.com The nitrogen atom donates an electron to the π-system, creating an electron-rich aromatic ring that is highly susceptible to chemical modification. numberanalytics.com

This reactivity makes pyrrole and its derivatives essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov In materials science, pyrrole-based architectures are particularly prominent. numberanalytics.com They are key components in the development of conducting polymers, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comnih.govtaylorfrancis.com The ability to easily polymerize pyrrole, both chemically and electrochemically, into robust, conductive films has cemented its role in the field of organic electronics. arkat-usa.orguky.edu

Historical Development and Emerging Research Trajectories of Hexa(1H-pyrrol-1-yl)benzene Analogs

The synthesis of this compound and its analogs is primarily a challenge of forming six new carbon-nitrogen (C-N) bonds on a single benzene core. Historically, such transformations were often accomplished using the Ullmann condensation. This copper-catalyzed reaction typically requires harsh conditions, such as high temperatures and polar solvents, to couple an aryl halide with an amine or other nucleophile. slideshare.netwikipedia.orgorganic-chemistry.org

In recent decades, the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation. numberanalytics.com First reported in the mid-1990s, this method offers a more versatile and efficient pathway, operating under milder conditions and tolerating a wider range of functional groups. numberanalytics.comwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps. libretexts.orgyoutube.com The design of bulky, electron-rich phosphine (B1218219) ligands has been crucial to its success and broad applicability. youtube.com

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (often stoichiometric)Palladium (catalytic amount)
Reaction Conditions High temperatures (>200 °C), polar solvents. wikipedia.orgMilder temperatures, broader solvent compatibility. wikipedia.org
Substrate Scope Often requires activated aryl halides. wikipedia.orgWide scope for both aryl halides and amines. numberanalytics.comwikipedia.org
Functional Group Tolerance Limited.Generally high. numberanalytics.com
Mechanism Involves Cu(I)/Cu(III) intermediates; radical pathways also proposed. organic-chemistry.orgnih.govWell-defined Pd(0)/Pd(II) catalytic cycle. numberanalytics.comlibretexts.org

The first synthesis of a this compound analog, specifically 1,2,3,4,5,6-hexakis(3,4-diethyl-1H-pyrrol-1-yl)benzene, was achieved via a nucleophilic aromatic substitution reaction between hexafluorobenzene (B1203771) and 3,4-diethylpyrrole (B103146). sci-hub.se Other research has focused on creating monosubstituted derivatives through similar SNAr reactions on pentafluorophenyl-pyrrole precursors. arkat-usa.org

Emerging research trajectories for these molecules are focused on exploiting their unique propeller shape and electronic properties. researchgate.netarkat-usa.org A key area of investigation is their use as precursors to larger, nitrogen-containing polycyclic aromatic compounds, such as hexapyrrolohexaazacoronene (HPHAC). sci-hub.se These larger systems exhibit intriguing properties, including near-infrared (NIR) absorption and reversible redox behavior, making them candidates for advanced electronic materials. sci-hub.se Furthermore, related hexasubstituted benzene derivatives are being explored as hole-transporting materials in perovskite solar cells, demonstrating their potential in energy applications. researchgate.net

Academic Research Objectives and Scope for this compound Studies

The scope of research in this area is broad, encompassing several key activities:

Synthesis: Developing and optimizing synthetic routes to access both the parent compound and its functionalized analogs with greater efficiency and control. nagoya-u.ac.jparkat-usa.org

Characterization: Employing a full suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to unambiguously determine the molecular structure. sci-hub.seresearchgate.net

Physicochemical Analysis: Investigating the optical and electrochemical properties through methods such as UV-vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to determine electronic band gaps, redox potentials, and charge transport capabilities. sci-hub.seresearchgate.netacademie-sciences.fr

Materials Application: Incorporating these compounds as active components in electronic devices, such as solar cells or transistors, to evaluate their performance and potential for real-world applications. uky.eduresearchgate.net

Derivatization: Using this compound as a scaffold for the construction of larger, more complex π-conjugated systems and supramolecular structures. sci-hub.se

Compound Properties

Below is a table of computed properties for this compound.

PropertyValueSource
Molecular Formula C₃₀H₂₄N₆PubChem nih.gov
Molecular Weight 468.6 g/mol PubChem nih.gov
IUPAC Name 1-[2,3,4,5,6-penta(pyrrol-1-yl)phenyl]pyrrolePubChem nih.gov
CAS Number 183592-03-2PubChem nih.gov
Monoisotopic Mass 468.20624479 DaPubChem nih.gov
Topological Polar Surface Area 29.6 ŲPubChem nih.gov
Heavy Atom Count 36PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24N6 B3048852 Hexa(1H-pyrrol-1-yl)benzene CAS No. 183592-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,3,4,5,6-penta(pyrrol-1-yl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6/c1-2-14-31(13-1)25-26(32-15-3-4-16-32)28(34-19-7-8-20-34)30(36-23-11-12-24-36)29(35-21-9-10-22-35)27(25)33-17-5-6-18-33/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQRRQZTMPJPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=C(C(=C2N3C=CC=C3)N4C=CC=C4)N5C=CC=C5)N6C=CC=C6)N7C=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377728
Record name Hexa(1H-pyrrol-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183592-03-2
Record name Hexa(1H-pyrrol-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Hexa 1h Pyrrol 1 Yl Benzene

Direct Synthesis Approaches to the Hexa(1H-pyrrol-1-yl)benzene Core

The construction of the central this compound scaffold is primarily achieved through a few key synthetic routes. These methods focus on the efficient assembly of the six pyrrole (B145914) units around a central benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Hexafluorobenzene (B1203771) with Pyrrole Derivatives

The most direct and common method for synthesizing the this compound core is through the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a highly activated benzene core, typically hexafluorobenzene, with pyrrole or its derivatives. The fluorine atoms on the hexafluorobenzene ring are excellent leaving groups, facilitating a six-fold substitution by the pyrrole nucleophile.

The synthesis of various N-pyrrolyl substituted benzenes has been successfully achieved by reacting polyfluorobenzenes with pyrrole and its derivatives, such as 2,5-dimethylpyrrole. colab.wsresearchgate.net The reaction is typically carried out in the presence of a base, like sodium hydride (NaH), which deprotonates the pyrrole to form the more nucleophilic pyrrolide anion. This anion then sequentially displaces the fluorine atoms on the hexafluorobenzene ring. The substitution pattern can be controlled, indicating a gradual defluorination process that depends on the nature and amount of the pyrrole derivative used. colab.wsresearchgate.net

A two-step process is often employed for the synthesis of related complex structures like hexapyrrolohexaazacoronene (HPHAC), starting with the SNAr reaction between hexafluorobenzene and the appropriate pyrroles. researchgate.net For instance, the reaction of hexafluorobenzene with 3,4-diethylpyrrole (B103146) yields 1,2,3,4,5,6-hexakis(3,4-diethyl-1H-pyrrol-1-yl)benzene, a direct derivative of the target compound. sci-hub.se This specific reaction has been reported to achieve a high yield of 87%. sci-hub.se

The synthesis of monosubstituted hexapyrrolylbenzene derivatives also relies on this multiple nucleophilic substitution reaction, where 1-pentafluorophenyl-1H-pyrrole derivatives react with the sodium salt of pyrrole. researchgate.net

Table 1: Examples of SNAr Reactions for Hexapyrrolylbenzene Synthesis

Pyrrole DerivativeBaseProductYieldReference
3,4-DiethylpyrroleNot specified1,2,3,4,5,6-Hexakis(3,4-diethyl-1H-pyrrol-1-yl)benzene87% sci-hub.se
PyrroleNaHPartially and fully substituted pyrrolyl benzenesNot specified colab.wsresearchgate.net
2,5-DimethylpyrroleNaHPartially and fully substituted (2,5-dimethyl)pyrrolyl benzenesNot specified colab.wsresearchgate.net

Related Cyclotrimerization Reactions in Hexaarylbenzene Synthesis

While not a direct synthesis of this compound itself, the [2+2+2] metal-catalyzed cyclotrimerization of alkynes is a powerful and relevant method for creating the core hexa-substituted benzene structure. acs.org This strategy is noted for its high yields and fewer synthetic steps in producing highly symmetric hexaarylbenzenes (HABs). rsc.orgresearchgate.net

The reaction typically involves the cyclotrimerization of suitably substituted diarylacetylenes (tolans). acs.orgrsc.org Various transition metals have been used as catalysts, with cobalt complexes like dicobaltoctacarbonyl being particularly common. acs.orgrsc.org For example, three pyrimidine-containing hexaarylbenzene derivatives were synthesized through the cobalt-catalyzed cyclotrimerization of the corresponding 3,3'-diaryldiphenylacetylenes. rsc.org Mixed cyclotrimerization reactions, using two different tolan starting materials, can generate a library of multiple architectures, such as porphyrin-hexaphenylbenzene conjugates. acs.org

This method offers a versatile pathway to a wide range of HABs, and by extension, could be adapted for the synthesis of pyrrole-containing analogues, provided the corresponding pyrrolyl-substituted acetylene (B1199291) precursors can be synthesized. researchgate.net

Other Multistep Convergent Synthetic Pathways

Beyond direct substitution and cyclotrimerization, other multistep convergent pathways are employed in the synthesis of complex hexaarylbenzenes. These routes often involve the careful construction of precursors for key bond-forming reactions.

One notable alternative to cyclotrimerization is the Diels-Alder [4+2] cycloaddition reaction. rsc.orgresearchgate.net This method typically involves the reaction of a substituted tetracyclone with a diarylacetylene, which, after the extrusion of carbon monoxide, yields the desired hexaarylbenzene. researchgate.net

More complex syntheses may involve several steps to create the necessary precursors for the final assembly. For instance, a multistep sequence was used to synthesize an unsymmetric tolan derivative that was subsequently used in a cyclotrimerization reaction to form geometric isomers of a hexaarylbenzene. rsc.org This sequence included Suzuki coupling, iodination, Sonogashira cross-coupling, and deprotection steps to build the complex alkyne precursor. rsc.org Such convergent approaches, while more laborious, provide access to less symmetrical and more complexly functionalized hexaarylbenzene cores.

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its properties can be tuned through functionalization and derivatization of the peripheral pyrrole rings.

Substitution Reactions on the Peripheral Pyrrole Moieties

The pyrrole rings attached to the central benzene core are amenable to various substitution reactions, allowing for the introduction of new functional groups. Electrophilic substitution reactions are a common strategy. For example, research on the precursor molecule 1-pentafluorophenyl-1H-pyrrole has shown that it can undergo formylation and acetylation reactions, yielding 2-substituted products. researchgate.net This indicates that the pyrrole units in the final hexa-substituted compound could likely undergo similar electrophilic substitutions.

Furthermore, direct functionalization of related, highly substituted systems has been demonstrated. In one instance, the nitration of a decaethyl-substituted hexapyrrolohexaazacoronene, a derivative of hexapyrrolylbenzene, was successfully achieved. researchgate.net This demonstrates that even sterically hindered peripheral rings can undergo substitution, opening avenues for modifying the electronic properties of the entire molecule.

Regioselective Functionalization Techniques

Controlling the position of new substituents on the pyrrole rings is a significant challenge in the derivatization of this compound. Research into regioselective functionalization techniques is crucial for creating precisely structured molecules.

One reported strategy involves the acid-mediated rearrangement of substituents on the pyrrole ring. For example, 2-acylpyrroles formed from the electrophilic substitution of 1-pentafluorophenyl-1H-pyrrole can be selectively converted into their 3-substituted isomers by treatment with trifluoromethanesulfonic acid. researchgate.net This provides a method to access different constitutional isomers that may not be directly accessible.

More broadly, the field of regioselective C-H functionalization offers powerful tools. researchgate.net Methods such as iridium-catalyzed C-H borylation have been used for the regioselective functionalization of other heterocyclic systems like 2,1,3-benzothiadiazole, allowing for the installation of versatile boryl groups at specific positions. diva-portal.orgacs.org These borylated intermediates can then undergo further reactions, such as Suzuki coupling, to introduce a wide variety of substituents. While not yet reported specifically for this compound, these advanced techniques represent a promising future direction for its controlled and selective derivatization.

Cross-Coupling Reactions for Extended Conjugation

The derivatization of the this compound framework to include extended π-conjugated systems is a key strategy for modifying its optoelectronic properties. This is typically achieved not by direct functionalization of the final this compound molecule, but by employing functionalized precursors in powerful transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig, Ullmann, Suzuki-Miyaura, and other related couplings are instrumental in forging the necessary carbon-nitrogen and carbon-carbon bonds.

These reactions allow for the precise installation of aromatic, heteroaromatic, or unsaturated substituents, thereby creating larger, delocalized electronic systems. The choice of reaction often depends on the desired bond type (C-N vs. C-C) and the specific substrates involved.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction is highly efficient for coupling amines with aryl halides or pseudohalides (like triflates). organic-chemistry.org In the context of this compound derivatives, this reaction can be envisioned in two primary ways: the formation of the core structure itself by coupling pyrrole with a hexahalogenated benzene, or the derivatization of a pre-formed, halogenated pyrrolyl-benzene scaffold with other amines.

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. youtube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination This table illustrates typical conditions for the N-arylation of heterocyclic amines, analogous to the synthesis of pyrrolyl-benzene systems.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromideBenzylaminePd₂(dba)₃ / XantphosDBUDMF-70 amazonaws.com
Aryl TosylateArylaminePd(OAc)₂ / CM-phosK₃PO₄Toluene11095 orgsyn.org
Aryl ChlorideAmmoniaPd(dba)₂ / BrettPhosLiOtBuDioxane10098 organic-chemistry.org

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N, C-O, and C-S bonds. wikipedia.org While it traditionally requires harsher conditions (high temperatures and polar solvents) than its palladium-catalyzed counterparts, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions. wikipedia.orgnih.gov For the synthesis of N-arylpyrroles, the Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant. wikipedia.org

This reaction is effective for coupling aryl halides with amides and related N-H compounds. In the synthesis of complex pyrrolyl-benzenes, it can be used to form the core C-N bonds. The mechanism involves a Copper(I) species which reacts with the amine (or its salt) and the aryl halide. organic-chemistry.org The use of ligands such as 1,10-phenanthroline (B135089) or amino acids can significantly improve reaction rates and yields. nih.gov

Suzuki-Miyaura Coupling

To achieve extended conjugation through C-C bond formation, the Suzuki-Miyaura coupling is an exceptionally versatile and widely used method. This palladium-catalyzed reaction forges a bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. mdpi.com

In a strategy to build extended conjugation onto a this compound system, a precursor such as a bromo-substituted phenyl-pyrrole could be synthesized first. This halogenated intermediate can then undergo a Suzuki-Miyaura coupling with a variety of (hetero)arylboronic acids. For instance, coupling with 2-thiopheneboronic acid would append a thiophene (B33073) ring, creating a larger, conjugated π-system known for its interesting electronic properties. mdpi.com The reaction is highly tolerant of diverse functional groups and the conditions are generally mild.

Table 2: Illustrative Conditions for Suzuki-Miyaura Cross-Coupling This table shows conditions for coupling bromo-indazoles with heteroarylboronic acids, demonstrating the feasibility of applying this method to similar N-heterocyclic systems.

OrganohalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-methyl-1H-indazole1H-Pyrrole-2-boronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O80288 mdpi.com
5-Bromo-1-Boc-1H-indazole1H-Pyrrole-2-boronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O80295 mdpi.com
5-Bromo-1-methyl-1H-indazoleThiophene-2-boronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O80282 mdpi.com

The success of these coupling reactions provides a modular and powerful platform for designing and synthesizing complex, functional molecules based on the this compound core, enabling the fine-tuning of their electronic structure for applications in materials science.

Structural Elucidation and Conformational Dynamics of Hexa 1h Pyrrol 1 Yl Benzene Systems

Propeller-like Conformation and Torsional Angles of Aryl-Substituted Benzene (B151609) Systems

Hexaarylbenzenes inherently adopt a non-planar, propeller-shaped geometry due to significant steric hindrance between the peripheral aryl groups. rsc.orgresearchgate.net This steric repulsion forces the aryl rings to twist out of the plane of the central benzene ring, resulting in a distinctive three-dimensional structure. rsc.orgresearchgate.net The extent of this twisting is quantified by the torsional or dihedral angle, which is the angle between the plane of a peripheral aryl ring and the central benzene ring.

In the parent compound, hexaphenylbenzene (B1630442), the peripheral phenyl rings are twisted by approximately 65° relative to the central benzene core in the crystalline state. rsc.org Gas-phase electron diffraction studies suggest that these rings are nearly perpendicular to the central ring and can oscillate by about ±10° with minimal energy penalty. researchgate.net This propeller-like arrangement minimizes steric strain and influences the molecule's electronic properties by limiting intramolecular conjugation between the aryl groups and the central benzene ring. rsc.org The resulting non-planar structure leads to weaker intermolecular interactions, such as C–H⋯π and π–π stacking, which in turn affects properties like solubility and crystal packing. rsc.org The unique propeller shape of hexaarylbenzenes makes them promising candidates for applications where reduced molecular aggregation is desirable. researchgate.netresearchgate.net

Solid-State Structural Analysis via X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-saarland.deuniv-rennes.fr This method provides definitive proof of the spatial arrangement of atoms and allows for the accurate measurement of bond lengths, bond angles, and torsional angles. uni-saarland.de

For Hexa(1H-pyrrol-1-yl)benzene, a search of the Cambridge Structural Database (CSD) reveals a deposited crystal structure with the CCDC number 969704. nih.gov Analysis of this crystal structure would provide the exact torsional angles of the six pyrrole (B145914) rings relative to the central benzene ring, as well as detailed information about the bond lengths and angles within the molecule. This data is crucial for understanding the specific conformation adopted in the solid state and for comparing it with theoretical calculations and solution-phase behavior.

The general procedure for solid-state structural analysis using X-ray diffraction involves:

Crystal Selection: A suitable single crystal of the compound is selected. univ-rennes.fr

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. univ-rennes.fr

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding the final atomic coordinates. univ-rennes.fr

Solution-Phase Conformational Dynamics and Barriers to Rotation

While the solid-state structure provides a static picture of the molecule, in solution, the peripheral aryl rings of hexaarylbenzenes can undergo rotation around the single bonds connecting them to the central benzene ring. The study of these dynamic processes is known as conformational analysis. chemistrysteps.comlibretexts.org The rotation of the pyrrole rings in this compound is not entirely free but is hindered by an energy barrier.

This rotational barrier arises from the steric interactions between adjacent pyrrole groups. As one pyrrole ring rotates, it passes through higher-energy eclipsed or partially eclipsed conformations where it comes into close proximity with its neighbors, increasing steric strain. chemistrysteps.com The energy required to overcome this strain is the barrier to rotation.

The energy barriers for the interconversion between different conformations are often low, allowing for facile rotation at room temperature. Techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study these rotational dynamics and quantify the energy barriers. Temperature-dependent NMR studies can reveal changes in the conformational flexibility of the rings. nih.gov

Understanding the solution-phase dynamics is critical as many applications of these molecules occur in the solution state. The flexibility and conformational preferences of this compound in solution can significantly influence its reactivity, self-assembly behavior, and photophysical properties.

Influence of Substituent Sterics on Molecular Geometry

For instance, studies on ortho-substituted hexaphenylbenzene derivatives have shown that the addition of substituents can block intramolecular C–H⋯π interactions by altering the molecular cohesion. rsc.org This leads to systematic changes in molecular packing, density, melting point, and sublimation temperature. rsc.org In highly strained systems with extremely bulky groups, such as 1,2-bis(o-carboranyl)benzene, the benzene ring can be significantly deformed from its ideal planar geometry. vanderbilt.edu

In the case of this compound, the pyrrole rings themselves are the primary substituents on the central benzene core. The steric interactions between these adjacent pyrrole rings are the dominant factor dictating the propeller-like conformation. Any further substitution on the pyrrole rings would introduce additional steric bulk, which could potentially:

Increase the torsional angles between the pyrrole rings and the central benzene ring.

Induce further distortion of the central benzene ring.

Alter the energy barriers to rotation of the pyrrole rings.

The interplay between the electronic effects and the steric demands of the substituents ultimately governs the final three-dimensional structure and conformational dynamics of these complex molecular systems.

Electronic Structure, Aromaticity, and Photophysical Properties

Assessment of Global and Local Aromaticity in Hexa(1H-pyrrol-1-yl)benzene Derivatives

The aromaticity of this compound is a multifaceted concept, involving the local aromaticity of the central benzene (B151609) ring and the six peripheral pyrrole (B145914) rings, as well as the potential for a global aromatic character arising from the interaction between these rings.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. researchgate.net It involves calculating the magnetic shielding at a specific point, typically the center of a ring or just above it. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

For a molecule like this compound, NICS calculations would be performed for the central benzene ring and for each of the six pyrrole rings. It is expected that the central benzene ring would exhibit a significant negative NICS value, confirming its aromatic character. Similarly, the pyrrole rings, which are inherently aromatic, would also show negative NICS values. More advanced NICS scans could probe the possibility of a "toroidal" ring current encompassing the peripheral pyrrole rings, a phenomenon suggested for hexaarylbenzenes. nih.gov

Table 1: Expected NICS(1) Values for Constituent Rings NICS(1) is the NICS value calculated 1 Å above the plane of the ring.

Ring System Expected NICS(1) Value Aromatic Character
Central Benzene Ring Strongly Negative Aromatic

Anisotropy of the Induced Current Density (ACID) is a computational technique that provides a visual representation of electron delocalization and ring currents in a molecule when subjected to an external magnetic field. For an aromatic system, the ACID plot will show a continuous diatropic current pathway along the cyclic system.

In this compound, an ACID calculation would visualize the distinct ring currents of the central benzene and the peripheral pyrrole rings. A key point of investigation would be whether the plot shows any current flow between the adjacent, non-coplanar pyrrole rings. The presence of such a current would provide strong evidence for the through-space toroidal delocalization that is characteristic of hexaarylbenzene scaffolds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for probing the electronic environment of nuclei. The chemical shift of a nucleus is not a scalar value but a tensor, the magnetic shielding tensor, which describes how the shielding effect varies with the orientation of the molecule in the magnetic field. nih.gov In solid-state NMR, analysis of the chemical shift anisotropy provides detailed information about the local electronic structure. acs.org

For this compound, ¹³C and ¹⁵N solid-state NMR studies would be particularly insightful. The principal elements of the magnetic shielding tensors for the carbon and nitrogen atoms would reflect the degree of π-electron delocalization. For instance, the tensor components for the carbons in the central benzene ring would be indicative of its aromaticity. Analysis of the pyrrole nitrogen, a quadrupolar nucleus, can also provide information on the local electronic environment, though its signals may be broadened. du.ac.in A distinct upfield shift in the ¹³C NMR spectrum of cationic species derived from related compounds has been used to affirm global aromaticity from a magnetic standpoint. sci-hub.se

Hückel's rule states that a planar, cyclic, fully conjugated molecule is aromatic if it has (4n+2) π-electrons, where 'n' is a non-negative integer. wikipedia.orglibretexts.org This rule is highly effective for monocyclic systems. byjus.com

| 4n+2 π-Electrons | The central benzene ring has 6 π-electrons (n=1). Each pyrrole ring has 6 π-electrons (4 from carbons, 2 from the nitrogen lone pair), satisfying the rule for n=1. geeksforgeeks.org |

Magnetic Shielding Tensor Analysis from NMR Spectroscopy

Delocalization of π-Electrons and Charge Transfer Phenomena

The unique propeller-like conformation of this compound is crucial for its electronic properties. This structure enables significant π-π interactions between the adjacent pyrrole rings. nih.gov This through-space interaction leads to a phenomenon known as toroidal delocalization, where the π-electrons are dispersed over a large, ring-like arrangement of the six peripheral pyrrole units. researchgate.netnih.gov

This extensive delocalization makes the molecule highly electron-rich. Charge transfer (CT) phenomena are also significant. In related oxidized species like the dication of hexapyrrolohexaazacoronene (formed from a derivative of the title compound), spectroscopic and theoretical studies have shown evidence of a charge transfer transition from the central benzene ring to the outer pyrrole rings. sci-hub.se This suggests that the central benzene can act as an electron donor to the surrounding pyrrole system under certain conditions, a key feature for applications in electronic materials.

Redox Behavior and Electrochromic Characteristics

Given its electron-rich nature stemming from six pyrrole rings and an extended π-system, this compound is expected to exhibit interesting redox behavior. The pyrrole moiety is easily oxidized, and compounds containing multiple pyrrole units often show reversible, multi-step oxidation processes. For example, hexapyrrolohexaazacoronene, a direct cyclodehydrogenation product of a this compound derivative, exhibits reversible multistep oxidations at low potentials. sci-hub.se

This redox activity is often accompanied by electrochromism, where the material changes color in response to an applied voltage. uni-muenchen.de Polymers and copolymers incorporating 2,5-dithienyl-pyrrole units, which are structurally related to the pyrrole units in the title compound, are known to be highly electroactive and exhibit distinct color changes between their neutral and oxidized states. researchgate.netrsc.org These materials can switch between multiple colors, have fast switching times, and possess high coloration efficiencies. researchgate.net Therefore, this compound can be considered a key building block for creating stable and efficient electrochromic materials.

Investigations into Excited-State Aromaticity and Antiaromaticity

The photophysical and photochemical behavior of aromatic compounds is intricately linked to changes in their electronic structure upon excitation. For benzene and its derivatives, the concept of excited-state aromaticity and antiaromaticity, governed by Baird's rule, is of fundamental importance. u-tokyo.ac.jpwikipedia.orgdiva-portal.org Baird's rule posits that in their lowest triplet (T₁) and first singlet (S₁) excited states, [4n+2] π-electron systems like benzene, which are aromatic in the ground state, become antiaromatic. wikipedia.orgdiva-portal.org Conversely, [4n] π-electron systems, which are antiaromatic in the ground state, become aromatic in their lowest excited states.

In the case of this compound, the central benzene core, a [4n+2] π-electron system with n=1, is the primary determinant of its ground-state aromaticity. Upon photoexcitation, a significant alteration in the electronic distribution within this core is anticipated. Following Baird's rule, the benzene ring in this compound is expected to exhibit antiaromatic character in its lowest singlet and triplet excited states. wikipedia.orgnih.gov This transition to an antiaromatic excited state is a critical factor in understanding the molecule's photophysical properties and potential photochemical reactivity.

Computational studies on related hexaarylbenzene derivatives provide insights into the expected behavior. acs.org The propeller-like geometry, a consequence of the sterically hindered peripheral aromatic rings around the central benzene core, is a key structural feature. acs.org This non-planar conformation influences the electronic coupling between the pyrrole units and the benzene ring.

The relief of this excited-state antiaromaticity (ESAA) is a significant driving force for various photophysical phenomena and photochemical reactions. nih.govsemanticscholar.org This can manifest as large Stokes shifts in fluorescence spectra, where the emission occurs from a relaxed geometry that is less antiaromatic than the initial Franck-Condon excited state. nih.gov The molecule, upon excitation, seeks to distort from a planar, highly antiaromatic geometry to a less symmetric, lower-energy conformation, thereby relieving some of the antiaromatic strain.

The photophysical properties of this compound are thus a direct consequence of the excited-state antiaromaticity of its central benzene ring, modulated by the electronic and steric effects of the six pyrrole substituents. The following table summarizes the expected aromatic character and related properties of the benzene core in this compound in its ground and lowest excited states, based on the principles of Hückel's and Baird's rules.

Electronic Stateπ-Electron Count (Benzene Core)Aromaticity RuleExpected Aromatic CharacterExpected NICS(0) Value
Ground State (S₀)6 (4n+2, n=1)Hückel's RuleAromaticNegative
First Excited Singlet State (S₁)6 (4n+2, n=1)Baird's RuleAntiaromaticPositive
Lowest Triplet State (T₁)6 (4n+2, n=1)Baird's RuleAntiaromaticPositive

Reactivity Profiles and Mechanistic Investigations of Hexa 1h Pyrrol 1 Yl Benzene

Nucleophilic Aromatic Substitution (SNAr) at the Central Benzene (B151609) Ring

While nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution on aromatic rings, it is a crucial reaction for the synthesis of hexa(1H-pyrrol-1-yl)benzene and its derivatives. pressbooks.pub The process typically involves the reaction of a highly fluorinated benzene, such as hexafluorobenzene (B1203771), with the anion of a pyrrole (B145914). nih.gov The strong electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic attack.

The reaction proceeds through a stepwise addition-elimination mechanism. pressbooks.pub The pyrrole anion, acting as the nucleophile, attacks the electron-deficient benzene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, a fluoride (B91410) ion is eliminated, leading to the formation of the substituted product. This process is repeated until all six fluorine atoms on the benzene ring have been replaced by pyrrole units.

A notable example is the synthesis of 1,2,3,4,5,6-hexakis(3,4-dimethyl-1H-pyrrol-1-yl)benzene, which is achieved by reacting the sodium salt of 3,4-dimethyl-1H-pyrrole with hexafluorobenzene in dimethylformamide (DMF), resulting in an 81% yield. nih.gov Similarly, the reaction of 3,4-didodecyl-1H-pyrrole anion with hexafluorobenzene produces the corresponding hexasubstituted benzene in a 65% yield. nih.gov The reactivity in these SNAr reactions does not appear to follow a predictable trend with different pyrrole substituents. thieme-connect.de

It's important to note that the success of this six-fold substitution can be influenced by the substituents on the pyrrole ring. For instance, attempts to react a pyrrole with a substituent at the C3 position and a phenyl group at the C4 position with hexafluorobenzene were unsuccessful, with the starting material being recovered unchanged. thieme-connect.de

Table 1: Synthesis of this compound Derivatives via SNAr
Pyrrole ReactantProductYield (%)
3,4-dimethyl-1H-pyrrole1,2,3,4,5,6-hexakis(3,4-dimethyl-1H-pyrrol-1-yl)benzene81 nih.gov
3,4-didodecyl-1H-pyrrole1,2,3,4,5,6-hexakis(3,4-didodecyl-1H-pyrrol-1-yl)benzene65 nih.gov

Electrophilic Substitution Reactions on the Pyrrole Periphery

The pyrrole rings in this compound are electron-rich aromatic systems and are thus susceptible to electrophilic substitution reactions. pearson.com The nitrogen atom in the pyrrole ring donates electron density into the ring, making it more nucleophilic and reactive towards electrophiles compared to benzene. pearson.com

Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, halogenation, and formylation. wikipedia.org For instance, the Vilsmeier-Haack reaction is a well-known method for the formylation of pyrroles. wikipedia.org While specific studies on the electrophilic substitution of this compound itself are not detailed in the provided results, the general reactivity of pyrroles suggests that the peripheral pyrrole rings would be the primary sites of attack for electrophiles. pearson.comwikipedia.org

The position of substitution on the pyrrole ring (C2 vs. C3) is influenced by the stability of the intermediate carbocation. Generally, substitution at the C2 position is favored as it leads to a more stabilized cationic intermediate. researchgate.net However, the regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the pyrrole ring. researchgate.netnih.gov For example, in some cases, 2-substituted pyrroles can be converted to 3-substituted products under acidic conditions. researchgate.net

Oxidative Cyclodehydrogenation for Fused Aromatic Systems

A key transformation of this compound and its derivatives is oxidative cyclodehydrogenation, also known as the Scholl reaction. nih.govacs.org This intramolecular reaction leads to the formation of large, fused polycyclic aromatic hydrocarbons (PAHs) containing nitrogen atoms, often referred to as azacoronenes. nih.govacs.org These reactions are pivotal in the synthesis of "graphene-like" molecules with tailored electronic properties. thieme-connect.de

This process involves the formation of new carbon-carbon bonds between adjacent pyrrole rings, followed by the removal of hydrogen atoms. Various oxidizing agents can be employed to facilitate this transformation, including iron(III) chloride (FeCl3), copper(II) chloride (CuCl2), and ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN). thieme-connect.de The choice of oxidant and reaction conditions can significantly impact the yield and the extent of cyclization. For example, FeCl3 has been shown to be effective in the cyclodehydrogenation of hexapyrrolylbenzene, providing moderate to good yields. thieme-connect.de

In one instance, 1,2,3,4,5,6-hexakis(3,4-dimethyl-1H-pyrrol-1-yl)benzene was subjected to a six-fold oxidative cyclodehydrogenation using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and triflic acid to produce a permethylated hexapyrrolohexaazacoronene (HPHAC) in 79% yield. nih.gov Similarly, the dodecyl-substituted analogue yielded the corresponding C12-HPHAC in 82% yield under the same conditions. nih.gov Mechanistic studies suggest that these C-C bond formations can proceed through cation-radical intermediates. thieme-connect.de

Table 2: Oxidative Cyclodehydrogenation of this compound Derivatives
Starting MaterialOxidizing Agent/ConditionsProductYield (%)
1,2,3,4,5,6-hexakis(3,4-dimethyl-1H-pyrrol-1-yl)benzeneDDQ, Triflic Acid, DCM, 0 °CPermethylated HPHAC79 nih.gov
1,2,3,4,5,6-hexakis(3,4-didodecyl-1H-pyrrol-1-yl)benzeneDDQ, Triflic Acid, DCM, 0 °CC12-HPHAC82 nih.gov
HexapyrrolylbenzeneCeric(IV) ammonium nitrate (CAN)Hexapyrrolohexaazacoronenes (HPHAC)- thieme-connect.de

Cyclization Reactions and Annulation Pathways

Beyond oxidative cyclodehydrogenation, other cyclization and annulation strategies can be employed to construct more complex heterocyclic systems from pyrrole-containing precursors. These reactions are fundamental in synthesizing a wide array of nitrogen-containing polycyclic and heterocyclic compounds. acs.orgthieme-connect.de

For N-substituted pyrroles, various cycloaddition reactions are possible, including [4+2], [2+2], and [2+1] cyclizations. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, can occur with the pyrrole ring acting as the diene, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a versatile tool. acs.org These can include nucleophilic condensations and Friedel-Crafts-type cyclizations. acs.orgnih.gov For example, intramolecular Friedel-Crafts reactions can be used to form tricyclic systems. nih.gov While specific examples starting directly from this compound are not prevalent in the provided search results, the general principles of pyrrole chemistry suggest that the peripheral pyrrole rings could participate in such cyclization and annulation pathways to build even more elaborate molecular architectures. metu.edu.trmit.edu

Radical Reactions and Their Influence on Selectivity

The pyrrole rings of this compound can also participate in radical reactions. The addition of radicals to heteroarenes is a powerful method for C-H functionalization. acs.org The regioselectivity of these radical additions can be influenced by the electronic properties of both the radical and the heteroaromatic substrate. acs.org

For instance, highly reactive radicals like the trifluoromethyl radical can add to both electron-rich and electron-deficient heterocycles. acs.org The selectivity of radical reactions is a key consideration, as different positions on the pyrrole ring may exhibit varying reactivity towards radical attack. masterorganicchemistry.com The stability of the resulting radical intermediate often dictates the preferred reaction pathway. masterorganicchemistry.com

While the provided information does not describe specific radical reactions performed on this compound, the general principles of radical chemistry suggest that this compound could be a substrate for such transformations, potentially leading to novel functionalized derivatives. The presence of multiple pyrrole rings offers numerous sites for radical attack, and controlling the selectivity would be a significant synthetic challenge and an area for further investigation.

Advanced Spectroscopic and Spectroelectrochemical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including hexa(1H-pyrrol-1-yl)benzene. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of this compound and its derivatives. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, offering valuable information about the distribution of electron density within the molecule.

In a hexa-substituted derivative of hexaphenylbenzene (B1630442) (HPB) featuring six rylene-diimide units, the high C6-symmetry of the molecule simplifies the ¹H-NMR spectrum, with the 24 HPB protons appearing as two distinct pseudo-doublets. nih.gov This indicates a high degree of symmetry in the molecule's ground state. The chemical shifts in both ¹H and ¹³C NMR are influenced by the nature and position of substituents on the pyrrole (B145914) rings and the central benzene (B151609) core. rsc.orgmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can lead to predictable upfield or downfield shifts of the corresponding proton and carbon signals.

Table 1: Representative NMR Data for Substituted Pyrrole Derivatives

Compound/Fragment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent Reference
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide 6.78 (s, 1H), 7.46 (s, 2H) Not specified DMSO-d6 nih.gov

This table presents a selection of reported NMR data for related pyrrole-containing compounds to illustrate typical chemical shift ranges.

The analysis of coupling constants in high-resolution spectra can further elucidate the connectivity and dihedral angles between adjacent protons, providing a more detailed picture of the molecule's three-dimensional structure.

This compound and related sterically hindered molecules can exhibit restricted rotation around the single bonds connecting the pyrrole rings to the central benzene ring. This phenomenon, known as atropisomerism, can lead to the existence of multiple stable conformations. Dynamic NMR (D-NMR) is a powerful technique for studying the kinetics of this conformational exchange. unibo.it

By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the interconverting conformers. unibo.itbhu.ac.in At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. bhu.ac.in Analysis of these line shape changes allows for the determination of the activation energy and rate constants for the rotational barriers. unibo.it This information is crucial for understanding the molecule's flexibility and the stability of its different conformational states. Such studies can reveal that the free RNA, for instance, exists in a dynamic equilibrium of inactive states that rapidly interconvert with a small population of active species. nih.gov

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy offers a highly sensitive and informative probe of the molecular structure and electronic environment. biophysics.orgwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. biophysics.orgwikipedia.orgalfa-chemistry.com

A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which is significantly greater than that of ¹H NMR. wikipedia.orgicpms.cz This wide range of chemical shifts minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms. biophysics.orgicpms.cz The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle changes in molecular structure and conformation. biophysics.org The introduction of fluorine atoms can significantly influence a molecule's chemical and physical properties due to the high electronegativity of fluorine. icpms.cz In the context of this compound, selective fluorination of the pyrrole or benzene rings would allow for detailed studies of electronic effects and conformational preferences using ¹⁹F NMR. The stepwise defluorination of specific fluorine atoms can be observed, depending on the nature and amount of the nucleophile used. researchgate.net

Dynamic NMR for Conformational Exchange Kinetics

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) and near-infrared (NIR) absorption spectroscopy are used to investigate the electronic transitions within a molecule. nih.govbiocompare.comnist.gov For this compound and its derivatives, these spectra are characterized by intense absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. nih.gov

The UV-Vis spectra of hexaphenylbenzene derivatives with rylene-diimide substituents show characteristic absorptions for both the HPB core and the rylene-diimide units. nih.gov The molar extinction coefficient increases with the number of rylene-diimide units, indicating a cooperative electronic effect. nih.gov Spectroelectrochemical studies, where UV-Vis-NIR spectra are recorded at different applied potentials, can provide insights into the electronic structure of the oxidized and reduced forms of the molecule. researchgate.net These experiments can reveal the formation of new absorption bands in the NIR region upon oxidation, which are characteristic of charge-delocalized species such as polarons and bipolarons. researchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. ru.ac.zajascoinc.com It is a powerful technique for probing the electronic structure of molecules, particularly those with high symmetry or degenerate electronic states. MCD spectra are often more resolved than conventional absorption spectra, allowing for the separation of overlapping electronic transitions. oulu.fi

For aromatic systems like this compound, MCD can provide detailed information about the symmetry of the ground and excited electronic states. oulu.fi The technique is particularly sensitive to the effects of substituents and can be used to assign the electronic transitions observed in the UV-Vis spectrum. ru.ac.za By combining experimental MCD data with quantum chemical calculations, a deeper understanding of the molecular orbitals involved in the electronic transitions can be achieved. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrational modes of a molecule. uni-siegen.degoogle.com These techniques are complementary, as the selection rules for IR and Raman activity differ. acs.org IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy probes vibrations that lead to a change in the polarizability of the molecule. google.comacs.org

For this compound, the IR and Raman spectra would be rich in information regarding the stretching and bending vibrations of the C-H, C-N, and C-C bonds within the pyrrole and benzene rings. esisresearch.orgresearchgate.net The positions and intensities of these bands can be used to confirm the presence of specific functional groups and to gain insights into the molecular structure and symmetry. researchgate.net For example, the C-H stretching vibrations of the pyrrole rings would appear at different frequencies compared to those of the central benzene ring, allowing for their distinct identification. The analysis of the low-frequency region of the Raman spectrum can provide information about the torsional modes of the pyrrole rings, which are related to the conformational dynamics of the molecule.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Hexaphenylbenzene
Rylene-diimide
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic state of elements within a material. researchgate.netsci-hub.se The technique involves irradiating a material with a beam of X-rays and measuring the kinetic energy of electrons emitted from the top 1-10 nanometers of the surface. For a complex, electron-rich molecule like this compound, XPS provides crucial insights into the distribution of electron density and the chemical environment of each constituent atom.

Nitrogen (N 1s) Core-Level Spectrum

In the this compound molecule, the six nitrogen atoms of the pyrrole rings are chemically equivalent due to the molecule's high C6 symmetry. Each nitrogen atom is bonded to two carbon atoms within its respective pyrrole ring and to one carbon atom of the central benzene ring. This identical bonding environment for all six nitrogen atoms would theoretically lead to a single, sharp peak in the N 1s core-level spectrum.

For context, the N 1s binding energy for gaseous pyrrole is approximately 406.1 eV, while in polypyrrole, it is often observed around 399-400 eV, with variations depending on the doping state. researchgate.netfudan.edu.cn In N-phenylpyrrole, where the nitrogen is in a similar bonding situation (bonded to a phenyl ring), the binding energy is also in this range. doi.orgajol.info For this compound, the N 1s binding energy is expected to be influenced by the collective electron-withdrawing nature of the six pyrrole rings connected to the central benzene ring. This would likely place the N 1s peak in the region of 399-401 eV, characteristic of pyrrolic nitrogen. lanl.govresearchgate.netnih.gov

Carbon (C 1s) Core-Level Spectrum

The C 1s spectrum of this compound is expected to be more complex than the N 1s spectrum due to the presence of carbon atoms in distinct chemical environments. Deconvolution of the C 1s envelope would be necessary to resolve these different carbon species. At least three distinct carbon environments can be identified:

C-C (Benzene Ring): The six carbon atoms of the central benzene ring are chemically equivalent. Each is an sp2-hybridized carbon bonded to two other carbons in the ring and one nitrogen atom from a pyrrole ring. The C 1s binding energy for benzene is typically around 284.7 eV to 290.2 eV, depending on the measurement conditions (adsorbed on a surface or in the gas phase). researchgate.netibm.comrsc.org The attachment of the electronegative nitrogen atoms would shift this peak to a higher binding energy compared to unsubstituted benzene.

Cα-N (Pyrrole Ring): These are the twelve α-carbons in the six pyrrole rings, located adjacent to the nitrogen atom. The direct bond to the electronegative nitrogen atom significantly deshields these carbons, resulting in a C 1s peak at a higher binding energy compared to the benzene ring carbons. In gaseous pyrrole, the α-carbon C 1s binding energy is reported at 289.8 eV. fudan.edu.cn

Cβ-C (Pyrrole Ring): These are the twelve β-carbons in the six pyrrole rings. Being further from the nitrogen atom, they are in a more electron-rich environment compared to the α-carbons. This would result in a C 1s peak at a lower binding energy than that of the α-carbons. For gaseous pyrrole, the β-carbon C 1s binding energy is 290.8 eV, although this ordering can be influenced by the substituent on the nitrogen. fudan.edu.cn

Expected XPS Data for this compound

The following table outlines the theoretically expected features in the XPS spectrum of this compound.

Core LevelExpected ComponentChemical Environment DescriptionExpected Binding Energy (BE) Characteristics
N 1s Pyrrolic NitrogenSingle environment for all 6 N atoms, each bonded to the central benzene ring and two carbons within a pyrrole ring.A single, sharp peak.
C 1s C1Carbons of the central benzene ring.Peak shifted from standard benzene BE due to bonding with six N atoms.
C2α-Carbons of the pyrrole rings (adjacent to N).Peak at a higher BE than C1 and C3 due to proximity to electronegative N.
C3β-Carbons of the pyrrole rings.Peak at a lower BE than C2.

Reference XPS Data for Related Compounds

To provide context, the table below lists experimentally determined binding energies for compounds related to the structural motifs found in this compound.

CompoundCore LevelBinding Energy (eV)Reference
Gaseous PyrroleC 1s (α-carbon)289.8 fudan.edu.cn
C 1s (β-carbon)290.8 fudan.edu.cn
N 1s406.1 fudan.edu.cn
Benzene (monolayer on Ag(110))C 1s284.7 ± 0.3 ibm.com
PolypyrroleN 1s~399.1 - 402.2 (varies with doping) researchgate.net
C 1s~284.6 (C-C/C-H), ~285.4 (C-N) researchgate.net

Computational Chemistry and Theoretical Modeling of Hexa 1h Pyrrol 1 Yl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of medium to large organic molecules. For Hexa(1H-pyrrol-1-yl)benzene, DFT calculations are essential for elucidating its fundamental structural and electronic features.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). For this compound, a key structural feature is the propeller-like conformation, where the six pyrrole (B145914) rings are twisted out of the plane of the central benzene (B151609) ring due to steric hindrance. DFT methods, such as those employing the B3LYP functional, are used to calculate the optimized geometry, including bond lengths, bond angles, and the crucial dihedral angles between the pyrrole rings and the central benzene core. researchgate.netnih.gov

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Mapping the PES is critical for understanding molecular dynamics, conformational flexibility, and reaction pathways. For this compound, PES mapping can reveal the energy barriers associated with the rotation of the pyrrole rings around the C-N bonds. rsc.orgnih.gov This analysis helps to understand the molecule's conformational isomers and the dynamics of their interconversion. While detailed PES mapping for this specific molecule is not extensively documented in the literature, studies on analogous systems like hexakis(pyrazol-1-yl)benzenes have shown that semiempirical methods like AM1 can be used to analyze the stability of different conformers and calculate the rotational barriers. rsc.org

The electronic structure of a molecule governs its chemical behavior. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. journalirjpac.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO-LUMO gap would provide insight into its charge-transfer properties and electronic transitions.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net The red areas indicate sites susceptible to electrophilic attack, while blue areas are prone to nucleophilic attack. biointerfaceresearch.comnih.gov For this compound, an MESP analysis would likely show negative potential above the π-systems of the pyrrole and benzene rings, indicating their nucleophilic character. researchgate.netrsc.org

While specific DFT calculations for the HOMO-LUMO gap and MESP of this compound are not widely published, some basic computed properties are available from public databases. nih.gov

Table 1: Computed Properties for this compound

Property Value Source
Molecular Formula C₃₀H₂₄N₆ PubChem nih.gov
Molecular Weight 468.6 g/mol PubChem nih.gov
Exact Mass 468.20624479 Da PubChem nih.gov
XLogP3-AA 4.3 PubChem nih.gov
Rotatable Bond Count 6 PubChem nih.gov

This table presents computationally derived data available from the PubChem database.

Aromaticity is a key concept in organic chemistry, and computational methods provide quantitative measures to assess it. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. researchgate.netmdpi.com It involves placing a "ghost" atom at the center of a ring (or at a point above it, e.g., NICS(1)) and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests paratropic currents found in antiaromatic systems. github.iochem8.org For this compound, NICS calculations would quantify the aromatic character of both the central benzene ring and the peripheral pyrrole rings, and how they influence each other.

Another method is the Anisotropy of the Induced Current Density (ACID). ACID provides a 3D visualization of the electron current density induced by an external magnetic field. This allows for a direct visual interpretation of diatropic (aromatic) or paratropic (antiaromatic) ring currents. While no specific NICS or ACID analyses have been reported for this compound, these methods are standard tools for evaluating aromaticity in related heterocyclic and polycyclic systems. chem8.org

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental results. By calculating the magnetic shielding of atomic nuclei, one can predict ¹H and ¹³C NMR chemical shifts. mdpi.com For a complex molecule like this compound, with its unique propeller shape, theoretical prediction of chemical shifts is invaluable for assigning the signals in its experimental NMR spectrum.

Computational Aromaticity Descriptors (NICS, ACID)

Ab Initio and Semiempirical Computational Approaches

Beyond DFT, other computational methods are available. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. They can offer higher accuracy than DFT for certain properties, particularly those involving electron correlation, but are significantly more computationally expensive and are often reserved for smaller systems or for benchmarking DFT results.

Semiempirical methods, such as AM1 or PM7, use parameters derived from experimental data to simplify the calculations. rsc.org They are much faster than DFT or ab initio methods, making them suitable for very large molecules or for exploring broad regions of the potential energy surface. For instance, semiempirical calculations have been successfully used to study the conformational landscape and rotational barriers of hexa-substituted benzene derivatives, providing valuable insights into their dynamic behavior. rsc.orgresearchgate.net The initial modeling of complex pyrrole-containing structures is often performed using these methods before refinement with higher-level theories. jmcs.org.mx

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI-RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. rsc.org By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical bonds and weaker noncovalent interactions. For this compound, QTAIM could be used to analyze the C-N bonds connecting the rings and to investigate potential intramolecular hydrogen bonds or other weak interactions that stabilize its propeller conformation. researchgate.net

The Noncovalent Interactions (NCI) analysis, often based on the Reduced Density Gradient (RDG), is a powerful visualization tool for identifying and characterizing weak interactions in real space. ufms.brnih.gov It generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. researchgate.net In this compound, an NCI-RDG analysis would be particularly useful for visualizing the steric clashes between the hydrogen atoms on adjacent pyrrole rings that force the molecule into its non-planar, propeller shape. It could also reveal subtle, stabilizing intramolecular C-H···π interactions. rsc.org

Molecular Dynamics Simulations for Conformational Fluxionality of this compound

The conformational dynamics of these "molecular propellers" are characterized by the correlated rotation of the six peripheral rings relative to the central benzene core. wikipedia.org These rotations are not independent but are sterically hindered, leading to a complex potential energy surface with multiple minima and transition states. MD simulations can map these conformational landscapes and determine the energy barriers associated with ring flipping and interconversion between different propeller conformations.

In such simulations, a force field is employed to describe the intra- and intermolecular interactions. The system's trajectory, which describes the positions and velocities of all atoms over time, is generated by integrating Newton's equations of motion. Analysis of this trajectory allows for the characterization of various dynamic processes, such as the rate of pyrrole ring rotation and the equilibrium distribution of different conformational states.

For hexa-substituted benzenes, the propeller-like conformation arises from the steric hindrance between the adjacent peripheral rings. Gas-phase electron diffraction studies on hexaphenylbenzene (B1630442) have confirmed a conformation where the phenyl rings are rotated significantly out of the plane of the central benzene ring. This non-planar structure is a key determinant of the molecule's properties. rsc.org The fluxionality of these molecules involves the concerted rotation of the aryl groups, a process that can be investigated using dynamic NMR spectroscopy and computational methods like density functional theory (DFT) to calculate rotational barriers. mdpi.comacs.org

The following table summarizes conformational data for related hexa-substituted benzene molecules, which can serve as a basis for understanding the expected conformational behavior of this compound.

Compound NamePeripheral GroupDihedral Angle (Peripheral/Central Ring)Method
HexaphenylbenzenePhenyl~65°Gas-phase electron diffraction
Hexaphenylbenzene derivativeFerrocenyl-substituted phenyl54.1° to 66.1°X-ray Crystallography rsc.org
HexacyclohexylbenzeneCyclohexylNearly perpendicularX-ray Crystallography nih.gov

This data from analogous structures suggests that the pyrrole rings in this compound are also expected to be significantly twisted out of the plane of the central benzene ring. MD simulations would be instrumental in quantifying the rotational barriers and the timescale of the conformational interconversions for this compound, providing a deeper understanding of its dynamic stereochemistry.

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Complexation and Molecular Recognition Phenomena

The field of host-guest chemistry focuses on the formation of complexes between a large host molecule and a smaller guest molecule or ion, held together by non-covalent forces. researchgate.net Hexasubstituted benzene (B151609) derivatives, often termed "hexa-hosts," have been extensively studied for their capacity to act as artificial receptors for various substrates. researchgate.netmdpi.com The specific arrangement of functional groups around the central benzene ring can create pre-organized cavities or binding sites suitable for encapsulating guests.

While Hexa(1H-pyrrol-1-yl)benzene itself has not been extensively documented as forming discrete molecular capsules for guest encapsulation, it serves as a critical precursor for larger, well-defined aggregate architectures. acs.org Its primary role in this context is as a planar, multi-functional building block that can be stitched together to form extended, cage-like structures.

A prominent example is its use in the synthesis of hexapyrrolohexaazacoronenes. nih.gov Through an oxidative cyclodehydrogenation reaction, the this compound precursor is converted into a large, disc-shaped nanographene analogue. nih.govacs.org In these larger systems, the resulting planar structure and extended π-surface facilitate columnar self-assembly through π-π stacking, creating well-ordered channels. nih.gov This process exemplifies how the properties of the initial building block direct the formation of a much larger, functional aggregate.

The general principles of forming molecular capsules often rely on the self-assembly of complementary components held together by a network of non-covalent interactions, such as hydrogen bonds or metal coordination, to create an enclosed cavity. researchgate.netpageplace.de For instance, some systems use templates to guide the assembly of building blocks into a capsule, preventing the formation of undesired oligomers. acs.org

The solid-state structure and intermolecular interactions of this compound are key to understanding its self-assembly behavior. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 969704. nih.gov The analysis of such structures, often aided by computational tools like Hirshfeld surface analysis, allows for the detailed visualization and quantification of non-covalent interactions that stabilize the crystal packing. researchgate.netmdpi.comscirp.org

C-H···π Interactions: These interactions are expected to play a significant role in the packing of this compound. The hydrogen atoms on the pyrrole (B145914) rings can interact with the electron-rich π-systems of adjacent pyrrole or benzene rings. In structurally analogous propeller-shaped molecules, such as hexaphenylsilole, both intramolecular and intermolecular C-H···π interactions are crucial for stabilizing the conformation and dictating the crystal packing. acs.org

π···π Stacking: Given the multiple aromatic rings, π-π stacking is a dominant force in the aggregation of this compound and its derivatives. nih.gov The propeller shape of the molecule prevents face-to-face stacking of the central benzene core, but it allows for offset stacking arrangements between the peripheral pyrrole rings of neighboring molecules. This type of interaction is fundamental to the formation of columnar structures in materials derived from it, such as hexapyrrolohexaazacoronenes. nih.gov

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like O-H or N-H groups (as the pyrrole nitrogen is involved in a covalent bond with the benzene ring), weak C-H···N or C-H···π hydrogen bonds are possible. mdpi.com In the crystal structures of related hexasubstituted benzenes that lack strong donors, networks of weak C-H···O or other C-H···X hydrogen bonds are often responsible for connecting molecules into three-dimensional supramolecular arrays. researchgate.netmdpi.com The hydrogen atoms on the pyrrole rings are potential donors for such weak interactions.

The table below summarizes the key non-covalent interactions pertinent to this compound.

Interaction TypeDescriptionSignificance
C-H···π Interaction between a C-H bond (from a pyrrole ring) and the face of an adjacent aromatic ring (pyrrole or benzene).Stabilizes the propeller conformation and contributes to the overall crystal packing energy. acs.org
π···π Stacking Attractive interaction between the electron clouds of adjacent aromatic (pyrrole) rings.Drives the self-assembly and aggregation, leading to the formation of ordered columnar structures in derivatives. nih.govnih.gov
Weak Hydrogen Bonding Potential for C-H···N interactions where a pyrrole C-H acts as a donor to a nitrogen atom's lone pair on an adjacent molecule.Contributes to the directionality and stability of the resulting supramolecular architecture. mdpi.com

The capacity for selective molecular recognition is a hallmark of supramolecular chemistry. osti.gov While specific studies detailing the use of this compound as a selective host are not widely reported, its constituent parts suggest a potential for such applications. Pyrrole-containing macrocycles and other supramolecular systems are well-known for their ability to bind and sense various species. nih.govresearchgate.net

The six electron-rich pyrrole rings in this compound present a π-basic periphery. This electron-rich character could, in principle, allow the molecule to interact favorably with electron-deficient guests or cations through cation-π interactions. The spatial arrangement of the six pyrrole units could lead to the formation of a coordination pocket, potentially enabling selective binding. For a host-guest complex to form, the size, shape, and electronic properties of the guest must be complementary to the host's binding site. osti.gov The development of sensors based on related Schiff's bases and other macrocycles demonstrates that pyrrole-based structures can be effective ionophores in potentiometric sensors or can signal binding events through changes in their optical properties. osti.gov

Analysis of Intermolecular Binding Modes: C-H···π, π···π Stacking, and Hydrogen Bonding Interactions

Directed Self-Assembly Processes in Solution and Solid State

Directed self-assembly is the process by which molecules spontaneously organize into structurally well-defined arrangements. acs.org For this compound and related hexaarylbenzenes (HABs), the unique propeller-like molecular shape is a dominant factor controlling this process. acs.orgresearchgate.net This geometry prevents the molecules from packing in a simple, dense fashion, which can be advantageous for creating materials with specific nanoscale architectures. acs.org

In the solid state, the assembly is governed by a combination of weak intermolecular forces, as discussed previously. The interplay between C-H···π and π···π interactions directs the molecules into specific crystalline arrangements. researchgate.netacs.org Crystal engineering with related C3-symmetric ligands has shown that subtle changes in the ligand backbone or reaction conditions can lead to vastly different supramolecular frameworks, from 1D chains to complex 3D interpenetrated networks. nih.gov This highlights the programmability of self-assembly based on molecular design.

The most significant application of this compound in directed self-assembly is its role as a building block for larger, planar nanographene molecules. nih.govacs.org The synthesis of hexapyrrolohexaazacoronenes from this precursor transforms the non-planar, propeller-shaped molecule into a rigid, disc-like structure. These discs then readily self-assemble in solution and the solid state to form highly ordered columnar stacks, which are of interest for applications in organic electronics due to potential charge transport along the π-stacked columns. nih.gov

Cooperative Effects in Supramolecular Scaffolds

Cooperativity is a phenomenon in which the binding of one ligand or monomer to a receptor or assembly influences the affinity for subsequent binding events. nih.gov This effect is crucial in many biological systems, such as the binding of oxygen to hemoglobin, and is a highly sought-after feature in synthetic supramolecular systems. In the context of self-assembly, a cooperative (or nucleation-elongation) mechanism leads to the formation of highly ordered, uniform supramolecular polymers, whereas a non-cooperative (isodesmic) process results in a broad distribution of aggregate sizes. nih.gov

When this compound molecules act as scaffolds to form larger aggregates, cooperative effects can play a significant role. The initial formation of a dimer or small nucleus might be thermodynamically less favorable. However, once this nucleus is formed, it may create a more stable and pre-organized template for the addition of subsequent molecules, leading to a highly favorable elongation process. This can result from the fact that a monomer adding to an existing aggregate can form more or stronger non-covalent interactions than two monomers coming together to form a dimer.

The concept of allosteric regulation, where binding at one site on a scaffold protein induces a conformational change that affects a distant site, provides a useful analogy. thno.orgnih.gov In a supramolecular scaffold built from this compound units, the binding of a guest molecule or the association of another monomer at one point in the assembly could induce subtle conformational changes in the flexible pyrrole rings. This change could propagate through the scaffold, making the binding of a second guest or monomer either more or less favorable (positive or negative cooperativity, respectively). creative-biolabs.com

Coordination Chemistry and Metallosupramolecular Systems

Hexa(1H-pyrrol-1-yl)benzene as a Multidentate Ligand Scaffold

This compound's distinctive structure, with six nitrogen-containing pyrrole (B145914) rings attached to a central benzene (B151609) core, allows it to function as a multidentate ligand. userapi.com The nitrogen atoms of the pyrrole rings can act as donor sites, coordinating to metal centers. The specific coordination mode can vary, leading to the formation of diverse molecular and supramolecular structures.

The geometry of the molecule, with its potential for multiple coordination sites, makes it an intriguing building block in the design of complex metal-ligand assemblies. The pyrrole units can coordinate to metal ions in various ways, offering the potential for the formation of polynuclear complexes and extended network structures.

Synthesis and Structural Characterization of Metal Complexes and Metallacages

The reaction of this compound with various metal precursors can lead to the formation of discrete metal complexes and larger, cage-like structures known as metallacages. For instance, the combination of polydentate ligands with metal ions is a common strategy for creating metallacages and other supramolecular assemblies. researchgate.net

An example of a related system involves the use of a 1,4-bis(dipyrromethan-5-yl)benzene ligand to create a dinuclear Ru(II) complex, which can then be used to construct larger tetra-nuclear metallacycles and hexa-nuclear metallacages. researchgate.net While not this compound itself, this illustrates the principle of using polypyrrolic benzene-based ligands to build complex metallosupramolecular architectures.

Electronic and Structural Properties of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended network structures built from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The use of this compound as a ligand in the construction of such materials is an area of research interest. The high porosity and tunable nature of MOFs make them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The electronic properties of MOFs are of significant interest and are often investigated using computational methods like density functional theory (DFT). nih.gov The band gap of a MOF, which determines its electrical conductivity, can be calculated to classify it as an insulator, semiconductor, or conductor. nih.gov For example, the well-known MOF-5 has a calculated band gap of 4.6 eV, identifying it as an insulator. nih.gov The electronic properties of hypothetical MOFs constructed from this compound would depend on the nature of the metal nodes and the resulting electronic communication through the framework.

The structural properties of these materials, such as their porosity and surface area, are critical for their function. uninsubria.it The table below presents the specific surface areas of some well-known MOFs, illustrating the high porosity that can be achieved in these materials.

MOFSpecific Surface Area (m²/g)
MOF-52900
HKUST-11800
MIL-1014100
MOF-1774500

Exploration of Metallaaromaticity in Derived Systems

Metallaaromaticity is a concept that extends the principles of aromaticity to include systems containing one or more metal atoms in a cyclic, conjugated structure. researchgate.net The study of such compounds is an expanding area of chemical research.

The incorporation of this compound into metal-containing cyclic structures could potentially lead to systems with interesting aromatic properties. The delocalized π-system of the ligand could interact with the d-orbitals of a coordinated metal center, potentially leading to novel electronic structures. While direct evidence for metallaaromaticity in systems derived from this compound is not extensively documented in the search results, the exploration of aromaticity in related organometallic compounds is an active field. For example, the aromaticity of expanded porphyrin analogues containing phenylene units has been investigated, revealing complex relationships between structure and aromatic character. researchgate.net

Advanced Materials Science and Emerging Applications in Functional Systems

Development of Molecular Chromophores and Optoelectronic Materials

Hexa(1H-pyrrol-1-yl)benzene and its derivatives are gaining attention as versatile molecular chromophores for optoelectronic applications. researchgate.net The inherent electronic structure, characterized by a high-energy highest occupied molecular orbital (HOMO) and a wide energy gap, makes these compounds promising for use in organic electronics. researchgate.netnih.gov The photophysical properties of these molecules can be finely tuned by chemical modifications, a critical aspect for creating materials with specific light-absorbing and emitting characteristics. researchgate.net

Research into pyrrole-containing hexaarylbenzenes has demonstrated that the substitution pattern on the pyrrole (B145914) rings significantly influences their optoelectronic properties. For instance, the synthesis of pyrrole-fused azacoronenes, derived from the oxidative cyclodehydrogenation of corresponding hexaarylbenzenes, has yielded a new family of chromophores. acs.org The replacement of pyrrole rings with dialkoxybenzene in these structures has been shown to be a critical factor in modulating electronic communication within the molecule. acs.org

Furthermore, the incorporation of pyrrole units into π-conjugated systems is a known strategy for developing materials with enhanced electronic properties. sorbonne-universite.fr Studies on 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores, which can be seen as related structures, have shown that varying the electron-donating or electron-withdrawing capabilities of peripheral groups allows for the elucidation of structure-property relationships crucial for the design of new optoelectronic materials. researchgate.net While this compound itself may serve as a foundational structure, its derivatives are proving to be a rich playground for the development of advanced chromophores with tailored optical and electronic functionalities.

A summary of relevant properties for this compound is provided in the table below.

PropertyValue
Molecular FormulaC30H24N6
Molecular Weight468.564 g/mol
Monoisotopic Mass468.206245 g/mol
XLogP3-AA4.3

Exploration in Mesomorphic Materials and Liquid Crystalline Phases

The propeller-like geometry of hexaarylbenzene (HAB) derivatives makes them intriguing candidates for the design of mesomorphic materials and liquid crystals. nih.govresearchgate.net The substitution of flexible alkyl chains onto the periphery of the HAB core can induce the formation of ordered columnar mesophases. researchgate.netrsc.org This principle has been extended to derivatives of this compound, leading to the discovery of novel liquid crystalline materials.

A significant finding in this area is the synthesis of a liquid crystalline, magneto-optically active peralkylated azacoronene, which originates from a 1,2,3,4,5,6-hexakis(3,4-didodecyl-1H-pyrrol-1-yl)benzene precursor. acs.org The introduction of long dodecyl chains on the pyrrole rings was crucial for inducing mesomorphic behavior. acs.org This demonstrates that the pyrrole moieties on the this compound scaffold can be functionalized to generate materials with desirable liquid crystalline properties. The thermal behavior of these materials is a key aspect of their characterization as liquid crystals.

The formation of mesophases is highly dependent on the molecular structure, including the nature and length of the peripheral substituents. researchgate.net For discotic molecules, different types of nematic and columnar phases can be formed. acs.org In the case of hexa(oligo-α-thienylyl)benzenes, which are structurally related to this compound, less ordered discotic nematic mesophases (Nd) have been observed at temperatures well below decomposition. researchgate.net The study of how the specific substitution of the pyrrole rings in this compound influences the type and stability of mesophases is an active area of research.

The following table presents the synthesis of a peralkylated hexapyrrolohexaazacoronene (HPHAC) from a this compound derivative, a key step in creating liquid crystalline properties.

PrecursorReactionProductYield
1,2,3,4,5,6-hexakis(3,4-didodecyl-1H-pyrrol-1-yl)benzeneOxidative CyclodehydrogenationDodeca(dodecyl) HPHAC82%

Precursors for Nanographene Analogs and Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a pivotal precursor for the synthesis of nitrogen-containing nanographene analogs and other complex polycyclic aromatic hydrocarbons (PAHs). sorbonne-universite.fracs.org The planarization of the propeller-shaped this compound through intramolecular cyclodehydrogenation, commonly known as the Scholl reaction, is a powerful strategy to create extended, planar π-systems. sorbonne-universite.frbeilstein-journals.org This bottom-up approach allows for precise control over the structure and properties of the resulting nanostructures. sorbonne-universite.fr

A prominent example is the synthesis of hexapyrrolohexaazacoronene (HPHAC), a nitrogen-doped analog of hexa-peri-hexabenzocoronene (HBC). sorbonne-universite.frsci-hub.se The oxidative cyclodehydrogenation of this compound and its derivatives using reagents like iron(III) chloride (FeCl3) or ceric ammonium (B1175870) nitrate (B79036) (CAN) has been successfully employed to yield these annularly fused systems. sorbonne-universite.fr The incorporation of nitrogen atoms into the graphene-like scaffold significantly alters the electronic properties, often leading to n-type semiconducting behavior. sorbonne-universite.fr

Interestingly, the cyclization of hexaarylbenzenes containing pyrrole moieties does not always lead to planar nanographenes. In some cases, unexpected rearrangements occur. For instance, research has shown the formation of researchgate.nethelicenes from hexaarylbenzenes with pyrrole groups, where a helical structure is favored over the planar hexabenzocoronene-like structure. rsc.org This highlights the rich and sometimes unpredictable chemistry of these precursors. The synthesis of pyrrole-containing helical nanographenes has also been reported, further expanding the structural diversity achievable from this compound-based precursors. beilstein-journals.org

The table below summarizes the outcomes of oxidative cyclodehydrogenation of different hexapyrrolylbenzenes.

PrecursorOxidizing AgentProduct
HexapyrrolylbenzeneFeCl3Hexapyrrolohexaazacoronene (HPHAC)
HexapyrrolylbenzeneCeric Ammonium Nitrate (CAN)Hexapyrrolohexaazacoronene (HPHAC)
Hexaarylbenzene with pyrrole moietiesNot specified researchgate.netHelicenes

Applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The electronic properties of this compound and its derivatives make them promising candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov Hexaarylbenzene-based molecules are noted for their wide energy gap, high HOMO level, and good hole-transporting properties, which are all desirable characteristics for active materials in organic electronic devices. researchgate.netnih.gov The propeller structure of these molecules can lead to less efficient crystal packing, which can be advantageous in certain device architectures by improving solubility and film morphology. nih.gov

While direct applications of the unsubstituted this compound in OFETs and OPVs are still emerging, research on related structures underscores their potential. For instance, donor-acceptor copolymers featuring hexa-peri-hexabenzocoronene (HBC), which can be synthesized from hexaarylbenzene precursors, and diketopyrrolopyrrole have been employed in OFETs and polymer solar cells. researchgate.net These materials have demonstrated p-channel FET mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

The incorporation of pyrrole rings is a known strategy to enhance the electron-donating properties of semiconducting materials, which is beneficial for the donor component in OPV devices. the-innovation.org The development of pyrrole-containing ladder-type heteroarenes for A-D-A type non-fullerene acceptors in organic solar cells is an active area of research. the-innovation.org Although challenges related to the stability of pyrrole-containing compounds exist, their strong electron-donating nature makes them attractive for achieving high-performance organic semiconductors. the-innovation.org The tunability of the electronic properties of this compound through substitution on the pyrrole rings offers a pathway to optimize these materials for specific OFET and OPV applications.

The table below shows the performance of OFETs based on copolymers derived from a structural analog of this compound.

PolymerHole Mobility (cm² V⁻¹ s⁻¹)
PHBCDPPC202.31 x 10⁻⁴
PHBCDPPC88.60 x 10⁻³

Building Blocks for Advanced Polymeric Materials

This compound and its parent structure, hexaarylbenzene, are considered excellent building blocks for the creation of advanced polymeric materials. researchgate.net Their rigid, three-dimensional structure can be incorporated into polymer backbones to impart specific properties such as high thermal stability, porosity, and defined nanoscale architectures. The six pyrrole units of this compound offer multiple sites for further functionalization and polymerization.

One of the key areas where these building blocks are being explored is in the synthesis of microporous organic polymers. researchgate.net The inherent shape and rigidity of the hexaarylbenzene core can lead to polymers with high free volume and surface area, which are desirable for applications in gas storage, separation, and catalysis.

Furthermore, the pyrrole moieties can be engaged in various polymerization reactions. For example, the nitrogen atoms of the pyrrole rings can be part of a larger conjugated system, or the pyrrole rings themselves can be polymerized through oxidative coupling or other cross-coupling reactions. The synthesis of star-shaped molecules with a central benzene (B151609) core and radiating arms, including those with pyrrole functionalities, is a testament to the versatility of these building blocks. nih.gov These star-shaped molecules can serve as monomers or cross-linkers in the formation of complex polymer networks. The development of advanced functional polymers is increasingly reliant on such well-defined, multifunctional building blocks to create materials with precisely controlled properties and functionalities. nih.gov

The table below lists various synthetic strategies that can be employed to incorporate building blocks like this compound into larger polymeric structures.

Reaction TypeDescription
Suzuki-Miyaura ReactionCross-coupling of boronic acid derivatives with haloarenes to form C-C bonds.
Sonogashira CouplingPalladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.
CyclotrimerizationFormation of a benzene ring from three alkyne units, often catalyzed by transition metals.
Diels-Alder ReactionA [4+2] cycloaddition to form six-membered rings, which can be part of a larger polymer structure.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Stereoselective Approaches

The current synthesis of Hexa(1H-pyrrol-1-yl)benzene and its derivatives often relies on nucleophilic aromatic substitution (SNAr) reactions, typically by reacting the sodium salt of pyrrole (B145914) with hexafluorobenzene (B1203771) in a polar aprotic solvent like DMF. researchgate.netnih.gov While effective, these methods can be improved. Future work should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas for development include:

Catalyst-Driven Approaches: Exploring transition-metal catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional SNAr methods.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters like temperature and time, potentially improving yields and minimizing side products.

Green Synthesis: Investigating the use of more environmentally benign solvents and reagents is crucial. Reducing reliance on high-boiling-point aprotic solvents and exploring water-based or solvent-free reaction conditions would represent a significant advancement.

Stereoselective Synthesis: The inherent chirality of a propeller-like molecule with non-identical pyrrole substituents is an untapped area. Developing synthetic routes that can control the stereochemistry would be a major breakthrough, opening doors to applications in chiral recognition and asymmetric catalysis.

Synthetic Approach Current Method (SNAr) Potential Future Method (Catalysis)
Reagents Sodium Hydride, Hexafluorobenzene, PyrrolePalladium or Copper Catalyst, Ligand, Base
Conditions High Temperature, Anhydrous DMFMilder Temperatures, Broader Solvent Choice
Advantages Established procedureHigher efficiency, functional group tolerance
Disadvantages Harsh conditions, limited scopeCatalyst cost and removal

In Situ Spectroscopic Probes for Dynamic Processes

The rotational dynamics of the six pyrrole rings in this compound are a key feature of its structure. These dynamic processes, which influence the molecule's electronic properties and interactions, are not yet fully understood. Future research will benefit immensely from the application of advanced in situ spectroscopic techniques to monitor these molecular motions in real time. chinesechemsoc.org

Techniques that could provide unprecedented insight include:

Time-Resolved Vibrational Spectroscopy: Methods like time-resolved infrared (IR) and Raman spectroscopy can capture the fleeting changes in molecular structure that occur during chemical reactions or upon photoexcitation. frontiersin.org This would allow researchers to observe the pyrrole rings twisting and turning on picosecond or even femtosecond timescales.

Spectroelectrochemistry: Combining electrochemistry with spectroscopy (e.g., UV-Vis-NIR, EPR) allows for the characterization of transient radical cations and dications generated during redox processes. researchgate.netacs.org This is crucial for understanding how the molecule's structure changes as electrons are removed or added, which is fundamental to its application in electronic materials. researchgate.net

Fluorescence Correlation Spectroscopy (FCS): FCS is a powerful tool for studying molecular dynamics and interactions at the single-molecule level. nih.gov It could be used to measure the hydrodynamic radius of the molecule and observe how its conformation changes in different solvent environments or upon binding to other species.

By applying these techniques, researchers can build a comprehensive picture of the molecule's dynamic behavior, linking its structural fluctuations to its function. chinesechemsoc.orgnih.gov

Precision Control of Electronic Properties through Peripheral Modification

The electronic properties of this compound are not static; they can be finely tuned by chemically modifying the peripheral pyrrole rings. torvergata.it Attaching different functional groups to the α or β positions of the pyrroles can dramatically alter the molecule's redox potentials, absorption and emission spectra, and charge-transport characteristics. researchgate.netscispace.com

Future research should systematically explore the effects of peripheral functionalization:

Electron-Donating and Withdrawing Groups: A systematic study involving the introduction of a wide array of electron-donating groups (e.g., alkoxy, alkyl) and electron-withdrawing groups (e.g., cyano, nitro, acyl) is needed. This will allow for the creation of a library of derivatives with tailored HOMO/LUMO energy levels.

Extended π-Conjugation: Fusing aromatic rings (like benzene (B151609) or thiophene) onto the pyrrole units could extend the π-system, leading to materials with smaller bandgaps and red-shifted absorption, which are desirable for applications in organic electronics. acs.org

Redox-Active Moieties: Incorporating other redox-active units could lead to multi-stage redox systems, where the molecule can store multiple charges.

Substituent Type Position on Pyrrole Ring Predicted Effect on HOMO/LUMO Potential Application
Electron-Donating (e.g., -OCH₃)β-positionRaise HOMO, small effect on LUMOHole-transport materials in OLEDs
Electron-Withdrawing (e.g., -CN)β-positionLower LUMO, small effect on HOMOElectron-transport materials in OFETs
Extended Aromatic (e.g., -Phenyl)α/β-positionsNarrow the HOMO-LUMO gapNear-infrared absorbing dyes

This molecular engineering approach will enable the rational design of this compound derivatives for specific functions in electronic and photonic devices. researchgate.net

Expanding the Scope of Supramolecular Assembly Architectures

The propeller shape of this compound makes it an intriguing building block for constructing complex, three-dimensional supramolecular structures. rsc.org While many propeller-shaped molecules are known to self-assemble into well-defined nanostructures, the potential of this specific compound remains largely unexplored. rsc.orgrsc.org

Future avenues in this area include:

Host-Guest Chemistry: The central cavity and the clefts between the pyrrole rings could potentially encapsulate guest molecules. acs.org Research into its ability to act as a molecular container could lead to applications in sensing, catalysis, and drug delivery.

Crystal Engineering: The non-planar shape can be used to frustrate typical π-π stacking, leading to the formation of porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The pyrrole nitrogen atoms could act as coordination sites for metal ions.

Liquid Crystals: By attaching long alkyl chains to the pyrrole rings, it may be possible to induce liquid crystalline phases. nih.gov Hexaarylbenzene derivatives are known to form liquid crystals, and this property could be exploited in display technologies. acs.org

Aggregation-Induced Emission (AIE): Many propeller-shaped molecules exhibit AIE, where their fluorescence is enhanced upon aggregation due to the restriction of intramolecular rotation. rsc.orgresearchgate.netacs.org Investigating this phenomenon in this compound derivatives could yield novel fluorescent probes and solid-state lighting materials.

The ability to control the self-assembly of this molecule into higher-order structures will be key to unlocking its potential in advanced materials. rsc.org

Potential in Quantum Materials and Advanced Nanoscience

The intersection of unique molecular geometry and tunable electronic properties positions this compound as a candidate for exploration in the nascent fields of quantum materials and advanced nanoscience. Its isoelectronic relationship to hexaazacoronenes, which are considered nitrogen-doped nanographene fragments, suggests a rich potential. researchgate.netthieme-connect.de

Speculative but promising future directions include:

Molecular Spintronics: The introduction of radical centers or coupling with magnetic atoms could allow the molecule's spin state to be controlled by external stimuli. The defined, rigid structure is advantageous for creating predictable magnetic interactions in single-molecule devices.

Quantum Dots: Derivatives of this compound could serve as molecular-sized quantum dots. The precise control over their electronic structure through peripheral modification could allow for the tuning of their quantum confinement effects.

Charge-Transfer Phenomena: Creating donor-acceptor systems by functionalizing the pyrrole rings with different groups could lead to molecules with strong intramolecular charge-transfer characteristics upon photoexcitation. acs.org These are essential for applications in photovoltaics and nonlinear optics.

Molecular Wires and Switches: The core structure could serve as a component in molecular-scale electronic circuits. The rotational state of the pyrrole rings could potentially be used to switch the conductivity of a molecular wire on and off.

While highly exploratory, these avenues represent the long-term potential of leveraging the unique features of this compound at the ultimate scale of single molecules.

Q & A

Q. What are the established synthetic routes for Hexa(1H-pyrrol-1-yl)benzene, and how is its structural integrity validated?

this compound is typically synthesized via multi-step coupling reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, given its hexa-substituted benzene core. Post-synthesis, structural validation requires a combination of NMR spectroscopy (to confirm substitution patterns and pyrrole bonding), mass spectrometry (MS) (for molecular weight confirmation), and single-crystal X-ray diffraction (to resolve spatial arrangements). For example, X-ray crystallography has been applied to structurally analogous hexa-substituted benzene derivatives to determine bond angles and steric effects .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Reverse-phase HPLC with UV detection is used to assess purity, especially for identifying unreacted intermediates.
  • High-resolution MS (HRMS) or ion-trap time-of-flight (IT-TOF) MS (as in ) provides exact mass data for molecular ion verification.
  • Size-exclusion chromatography (SE-HPLC) is critical for distinguishing oligomeric byproducts, as demonstrated in the separation of hexa-substituted glycosaminoglycan analogs .
  • Infrared (IR) spectroscopy confirms functional groups (e.g., pyrrole C-N stretches at ~1450 cm⁻¹).

Q. What stability considerations are essential when handling this compound in laboratory settings?

While specific stability data for this compound is limited, analogous hexa-substituted benzenes (e.g., hexa(hydroxymethyl)benzene) are sensitive to moisture and oxidation. Recommendations include:

  • Storage under inert gas (argon/nitrogen) at –20°C.
  • Avoiding prolonged exposure to light, as pyrrole groups may undergo photodegradation.
  • Compatibility testing with solvents (e.g., DMSO, THF) to prevent decomposition during reactions .

Advanced Research Questions

Q. How do substitution patterns of pyrrole groups influence supramolecular interactions in this compound-based frameworks?

The six pyrrole groups create a radially symmetric electron-rich system, enabling host-guest interactions with electron-deficient species (e.g., nitroaromatics). Studies on hexa(aminomethyl)benzene derivatives show that substituent flexibility dictates binding affinity—rigid pyrrole moieties enhance selectivity for planar guests, while flexible chains improve solubility for aqueous applications . Computational modeling (DFT) is recommended to predict interaction energies before experimental validation.

Q. What methodological challenges arise in resolving isomeric impurities during the synthesis of this compound?

Isomeric byproducts (e.g., regioisomers with pyrrole groups at meta positions) can form due to incomplete substitution. Key strategies include:

  • Ion-pairing reverse-phase chromatography (IPRP-LC-MS) to separate isomers based on charge and hydrophobicity .
  • 2D NMR (COSY, NOESY) to distinguish proximity of pyrrole protons.
  • Dynamic light scattering (DLS) to detect aggregates that may skew purity assessments .

Q. How can structure-activity relationship (SAR) studies optimize the functional properties of this compound derivatives?

SAR analysis for pyrrole-containing compounds (e.g., NSAID derivatives in ) involves:

  • Systematic variation of substituents (e.g., electron-withdrawing groups on pyrrole to modulate redox activity).
  • In vitro assays (e.g., binding affinity tests for catalytic or biological targets).
  • Molecular docking simulations to prioritize synthetic targets. For instance, replacing pyrrole with pyrazole (as in ) alters steric bulk and hydrogen-bonding capacity .

Q. What role does this compound play in designing macromolecular adsorbents for environmental or biomedical applications?

Hexa-substituted benzenes serve as cores for porous organic polymers (POPs) due to their high symmetry and functionalizability. For example:

  • Hexa(azidomethyl)benzene derivatives form covalent organic frameworks (COFs) via click chemistry, useful for iodine capture (e.g., nuclear waste remediation) .
  • Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) assays quantify adsorption kinetics for pollutants or biomolecules .

Methodological Notes

  • Contradictions in Data : highlights challenges in sequencing hexa-substituted glycosaminoglycans, where incomplete HNO₂ scission led to ambiguous fragment analysis. Similar precautions apply to this compound—employ orthogonal techniques (e.g., NMR + MS) to resolve ambiguities .
  • Safety Protocols : While specific hazard data for this compound is sparse, general guidelines for pyrrole derivatives include using fume hoods (due to potential volatility) and PPE for dermal protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexa(1H-pyrrol-1-yl)benzene
Reactant of Route 2
Reactant of Route 2
Hexa(1H-pyrrol-1-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.